
5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid: is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization using acetic anhydride to yield the isoxazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. Isoxazole derivatives have been shown to exhibit a range of activities, including antimicrobial, antiviral, and anticancer properties .
Medicine: In medicine, the compound is explored for its potential therapeutic applications. Isoxazole derivatives are known to interact with various biological targets, making them candidates for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of 5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases or other signaling proteins, thereby modulating cellular pathways .
Vergleich Mit ähnlichen Verbindungen
- 5-Methylisoxazole-3-carboxylic acid
- 3,5-Dimethylisoxazole-4-carboxylic acid
- 5-Phenylisoxazole-4-carboxylic acid
Uniqueness: What sets 5-Methyl-3-(2,4,5-trimethoxyphenyl)isoxazole-4-carboxylic acid apart from similar compounds is the presence of the 2,4,5-trimethoxyphenyl group. This group imparts unique electronic and steric properties, influencing the compound’s reactivity and biological activity. The trimethoxyphenyl group can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in drug discovery .
Eigenschaften
Molekularformel |
C14H15NO6 |
|---|---|
Molekulargewicht |
293.27 g/mol |
IUPAC-Name |
5-methyl-3-(2,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H15NO6/c1-7-12(14(16)17)13(15-21-7)8-5-10(19-3)11(20-4)6-9(8)18-2/h5-6H,1-4H3,(H,16,17) |
InChI-Schlüssel |
RZAYKFKKRHJIKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C2=CC(=C(C=C2OC)OC)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


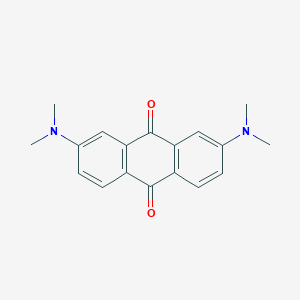

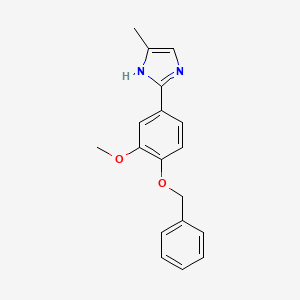
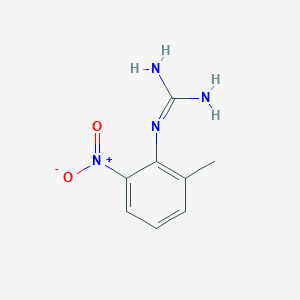

![[4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15334384.png)
![Methyl (R)-5-Boc-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B15334393.png)
![7-Methoxyimidazo[1,2-b]pyridazine](/img/structure/B15334396.png)
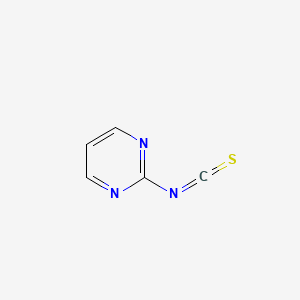
![2-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxy-7-methoxy-4H-chromen-4-one](/img/structure/B15334400.png)

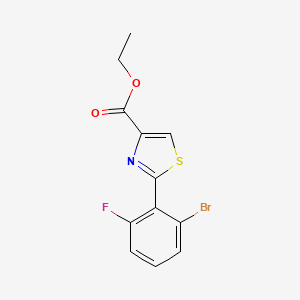

![2-Boc-2-azabicyclo[2.2.1]hept-5-en-5-yl Trifluoromethanesulfonate](/img/structure/B15334450.png)
